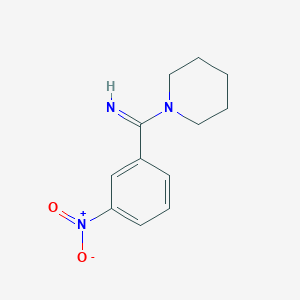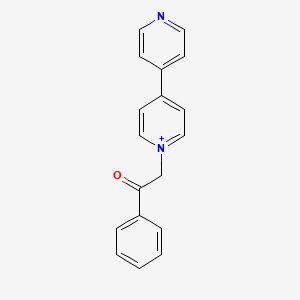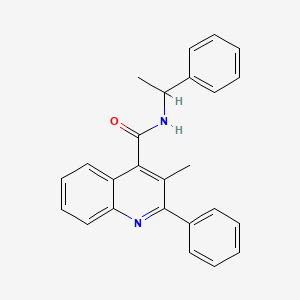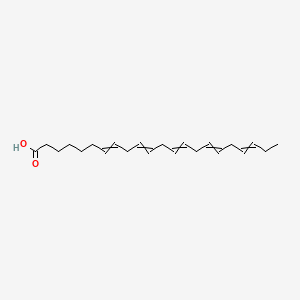![molecular formula C22H28O8 B12465008 6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-diyldimethanol](/img/structure/B12465008.png)
6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-diyldimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[25-(hidroximetil)-2,5,8,15,18,21-hexaoxatriciclo[20400?,(1)?]hexacosa-1(22),9,11,13,23,25-hexaen-11-il]metanol es un complejo compuesto orgánico caracterizado por su estructura tricíclica única y múltiples enlaces de éter
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [25-(hidroximetil)-2,5,8,15,18,21-hexaoxatriciclo[20.4.0.0?,(1)?]hexacosa-1(22),9,11,13,23,25-hexaen-11-il]metanol normalmente involucra reacciones orgánicas de múltiples pasos. El proceso comienza con la formación del núcleo tricíclico, seguido de la introducción de grupos hidroximetil y enlaces de éter. Los reactivos comunes utilizados en estas reacciones incluyen disolventes orgánicos, catalizadores y grupos protectores para garantizar reacciones selectivas y altos rendimientos.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Las técnicas como los reactores de flujo continuo y las plataformas de síntesis automatizadas se pueden emplear para optimizar el proceso de producción y garantizar la coherencia en la calidad del producto.
Análisis De Reacciones Químicas
Tipos de reacciones
[25-(hidroximetil)-2,5,8,15,18,21-hexaoxatriciclo[20.4.0.0?,(1)?]hexacosa-1(22),9,11,13,23,25-hexaen-11-il]metanol experimenta diversas reacciones químicas, incluidas:
Oxidación: Esta reacción puede convertir grupos hidroximetil en aldehídos o ácidos carboxílicos utilizando agentes oxidantes como permanganato de potasio u óxido de cromo (VI).
Reducción: Las reacciones de reducción se pueden utilizar para convertir grupos aldehído o cetona de nuevo a alcoholes utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes grupos funcionales en la molécula, mejorando sus propiedades químicas.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, óxido de cromo (VI) y otros agentes oxidantes fuertes.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio y otros agentes reductores.
Sustitución: Diversos nucleófilos, como haluros, aminas y alcoholes, en condiciones adecuadas.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación de grupos hidroximetil puede producir aldehídos o ácidos carboxílicos, mientras que la reducción puede producir alcoholes primarios o secundarios.
Aplicaciones Científicas De Investigación
[25-(hidroximetil)-2,5,8,15,18,21-hexaoxatriciclo[20.4.0.0?,(1)?]hexacosa-1(22),9,11,13,23,25-hexaen-11-il]metanol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Investigado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por sus posibles propiedades terapéuticas y como precursor para el desarrollo de fármacos.
Industria: Utilizado en la producción de materiales avanzados y como catalizador en diversos procesos químicos.
Mecanismo De Acción
El mecanismo de acción de [25-(hidroximetil)-2,5,8,15,18,21-hexaoxatriciclo[20.4.0.0?,(1)?]hexacosa-1(22),9,11,13,23,25-hexaen-11-il]metanol implica su interacción con objetivos moleculares específicos y vías. La estructura única del compuesto le permite unirse a ciertas enzimas o receptores, modulando su actividad y desencadenando respuestas bioquímicas específicas. Los objetivos moleculares y vías exactas involucrados dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
Éster diisononílico del ácido 1,2-ciclohexanodicarboxílico: Un compuesto con una estructura tricíclica similar pero diferentes grupos funcionales y aplicaciones.
Otros compuestos tricíclicos: Diversos compuestos tricíclicos con diferentes sustituyentes y propiedades, utilizados en diversas aplicaciones científicas e industriales.
Singularidad
La singularidad de [25-(hidroximetil)-2,5,8,15,18,21-hexaoxatriciclo[20.4.0.0?,(1)?]hexacosa-1(22),9,11,13,23,25-hexaen-11-il]metanol radica en su combinación específica de grupos hidroximetil y enlaces de éter, que confieren propiedades químicas y físicas distintas. Estas propiedades lo hacen particularmente valioso para aplicaciones especializadas en investigación e industria.
Propiedades
Fórmula molecular |
C22H28O8 |
|---|---|
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
[25-(hydroxymethyl)-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaen-11-yl]methanol |
InChI |
InChI=1S/C22H28O8/c23-15-17-1-3-19-21(13-17)29-11-7-26-8-12-30-22-14-18(16-24)2-4-20(22)28-10-6-25-5-9-27-19/h1-4,13-14,23-24H,5-12,15-16H2 |
Clave InChI |
RAUGDYKZBGXCDC-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(C=C(C=C2)CO)OCCOCCOC3=C(C=CC(=C3)CO)OCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-{[3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoyl]amino}benzoate](/img/structure/B12464930.png)
![6,6-dimethyl-3-({2-oxo-2-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethyl}sulfanyl)-1,6-dihydro-1,2,4-triazin-5(4H)-one](/img/structure/B12464933.png)
![N,N'-bis{4-methyl-2-[(E)-(4-methylphenyl)diazenyl]phenyl}benzene-1,4-dicarboxamide](/img/structure/B12464939.png)
![3-[2-(2-Amino-5-carbamimidamidopentanamido)acetamido]-3-[(1-carboxy-2-hydroxyethyl)carbamoyl]propanoic acid](/img/structure/B12464953.png)

![2-[4-(dipropylamino)-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-2-yl]-1-phenylethanone](/img/structure/B12464961.png)
![2-{3-Bromo-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}hydrazinecarboxamide](/img/structure/B12464962.png)
![2-(4-Fluorophenyl)-2-oxoethyl 4-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-4-oxobutanoate](/img/structure/B12464974.png)
![3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B12464976.png)



![4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12465023.png)

